N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide
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Overview
Description
N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide is a synthetic organic compound known for its significant application in various scientific research fields. The compound, featuring a distinct pyrano[4,3-c]pyrazol core, exhibits unique chemical properties, making it a subject of interest in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis. Typically, the synthetic route involves:
The formation of the pyrano[4,3-c]pyrazol core through a cyclization reaction.
Alkylation to introduce the ethyl group at the desired position.
Formation of the piperidine ring, typically through a hydrogenation process.
Industrial Production Methods: Industrial production often relies on the scalability of each reaction step. Solvent selection, temperature control, and catalyst use are optimized to ensure high yield and purity. Steps like distillation, crystallization, and chromatography are critical for the compound's large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl moiety.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Nucleophilic bases like sodium methoxide in methanol.
Major Products Formed:
Oxidation typically leads to the formation of ketones or carboxylic acids.
Reduction often yields alcohols or alkanes.
Substitution can produce a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound serves as a model for studying intricate organic reactions and is used to develop new synthetic methodologies. Biology : In biological studies, the compound is used as a tool to understand cell signaling pathways and enzyme functions. Medicine : The compound's potential therapeutic effects are being explored in the treatment of various diseases, including neurological disorders. Industry : Its unique structural features make it useful in the development of new materials and catalysts.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets. It binds to enzyme active sites, modulating their activity. The pathways involved often include:
Signal transduction pathways.
Neurotransmitter release mechanisms.
Enzyme inhibition or activation.
Comparison with Similar Compounds
The compound shares structural similarities with other pyrano[4,3-c]pyrazol derivatives, but its unique piperidin-3-yl and fluorophenyl modifications provide it with distinct physicochemical properties. This uniqueness can be highlighted by comparing its activity and application spectrum with other analogs like:
N-[(3R)-1-(pyrano[4,3-c]pyrazol-3-yl)piperidin-3-yl]acetamide
N-[(3S)-1-(pyrano[4,3-c]pyrazol-3-yl)piperidin-3-yl]acetamide
These comparisons underscore its distinctiveness and potential advantages in scientific research.
Properties
CAS No. |
2728727-72-6 |
---|---|
Molecular Formula |
C22H29FN4O2 |
Molecular Weight |
400.5 |
Purity |
95 |
Origin of Product |
United States |
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